![molecular formula C20H18N2O5S2 B2553087 N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226458-95-2](/img/structure/B2553087.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this compound, they do explore various thiophene-2-carboxamide derivatives, which can offer insights into the chemical behavior and possible applications of the compound .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives typically involves multiple steps, starting from basic precursors to more complex structures. For instance, one study describes the synthesis of hydrazone derivatives of thiophene-2-carboxamide by initially reacting methylanthralate with 2-thiophencarbonyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield a key carboxamide precursor. This precursor is further reacted with various aldehydes to obtain Schiff base derivatives . Another study reports the synthesis of novel thiophene derivatives by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . These methods highlight the versatility of thiophene-2-carboxamide chemistry and provide a foundation for synthesizing related compounds.
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry . Additionally, X-ray diffraction is used to determine the precise geometry of the synthesized molecules . The molecular docking studies are also performed to predict the interaction of these compounds with biological targets, which can be crucial for understanding their potential as therapeutic agents .
Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides leads to the formation of chloro(dialkylamino)methylene derivatives . These reactions demonstrate the reactivity of the thiophene-2-carboxamide moiety and its utility in generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their solubility, stability, and reactivity. The biological evaluation of these compounds often reveals their potential as inhibitors of enzymes such as cholinesterases, indicating that they may have therapeutic applications . Additionally, some derivatives exhibit antimicrobial activity, which could be explored for the development of new antibiotics .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Compounds with structural features similar to N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide have been synthesized and evaluated as carbonic anhydrase (CA) inhibitors. These inhibitors show potential in treating a variety of conditions, including glaucoma, epilepsy, and altitude sickness, by modulating the activity of the carbonic anhydrase enzyme (Nurgün Büyükkıdan et al., 2013).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share some functional group similarity, revealed their potency as selective class III agents for cardiac electrophysiological activity. These findings indicate the potential for developing new therapeutic agents for arrhythmias (T. K. Morgan et al., 1990).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities, suggesting their potential application in the development of new antimicrobial agents. These properties are essential for addressing the growing concern of antibiotic resistance (Vasu et al., 2003).
Anticancer Activity
Phenylaminosulfanyl-1,4‐naphthoquinone derivatives, similar in structural complexity to the compound , have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Compounds exhibiting significant cytotoxic activity could lead to the development of new anticancer agents (P. Ravichandiran et al., 2019).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown high activity as antiarrhythmic, serotonin antagonist, and antianxiety agents. These activities suggest the compound's potential in developing treatments for cardiovascular diseases, psychiatric disorders, and anxiety (A. Amr et al., 2010).
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-22(29(24,25)15-5-3-2-4-6-15)16-9-10-28-19(16)20(23)21-12-14-7-8-17-18(11-14)27-13-26-17/h2-11H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRDZBQDOUFRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)
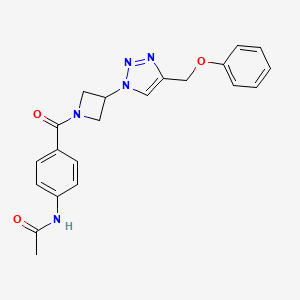
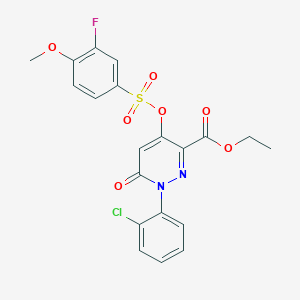
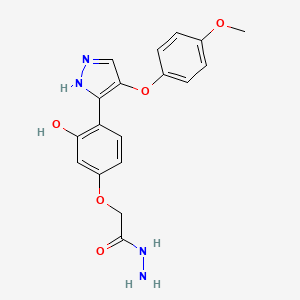
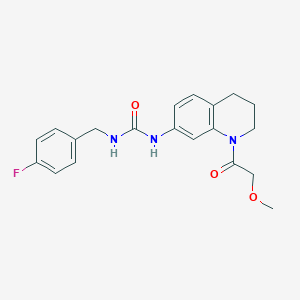
![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)
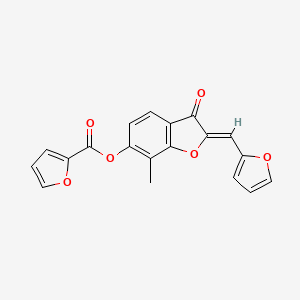
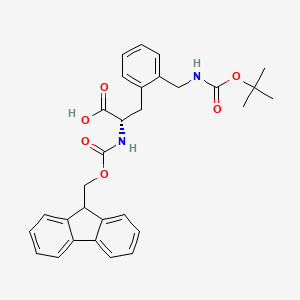
![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)
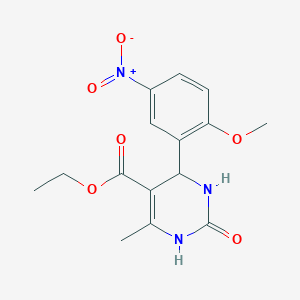
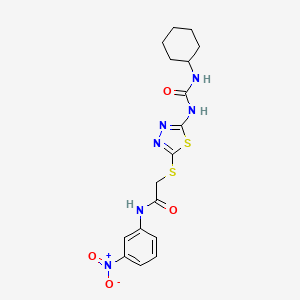
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)